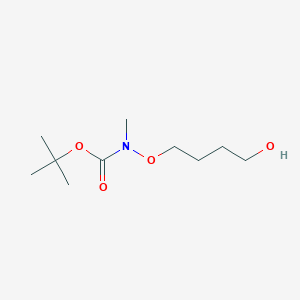

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester

描述

属性

IUPAC Name |

tert-butyl N-(4-hydroxybutoxy)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)14-8-6-5-7-12/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAAOXSESHAVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester (CAS Number: 214749-90-3) is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as an inhibitor of certain enzymes associated with neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₁O₃ |

| Molecular Weight | 185.22 g/mol |

| LogP | 0.8977 |

| PSA | 58.56 Ų |

Research indicates that this compound may act as both a β-secretase and an acetylcholinesterase inhibitor. These actions are crucial in preventing the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease pathology. Specifically, the compound has demonstrated the ability to:

- Inhibit Aβ Aggregation : It prevents the formation of fibrils from Aβ1-42, reducing the neurotoxic effects associated with amyloid plaques.

- Protect Astrocytes : In vitro studies show that the compound can improve astrocyte cell viability in the presence of Aβ1-42, suggesting a protective role against oxidative stress and inflammation.

In Vitro Studies

In vitro experiments have shown that treatment with this compound results in:

- Increased Cell Viability : Astrocytes treated with Aβ1-42 alone exhibited a significant decrease in viability (43.78 ± 7.17%), while co-treatment with the compound improved viability to 62.98 ± 4.92% .

- Reduction in Reactive Oxygen Species (ROS) : The compound was found to reduce ROS levels produced by astrocytes when exposed to Aβ1-42, indicating its potential antioxidant properties .

In Vivo Studies

In vivo investigations using scopolamine-induced models of Alzheimer's disease revealed:

- Moderate Protective Effects : The compound exhibited a moderate protective effect against oxidative stress induced by scopolamine, as evidenced by decreased malondialdehyde (MDA) levels compared to control groups .

- Bioavailability Concerns : Despite its protective effects in vitro, the lack of significant results in vivo was attributed to issues related to bioavailability within the brain .

Case Studies

A notable case study involved testing the efficacy of the compound in animal models designed to mimic Alzheimer's disease symptoms. The study aimed to assess both behavioral changes and biochemical markers post-treatment. Results indicated:

- Improvement in Cognitive Function : Animals treated with Carbamic acid showed improvements in memory tasks compared to untreated controls.

- Biochemical Analysis : Post-mortem analysis revealed lower levels of inflammatory cytokines and oxidative stress markers in treated animals .

Potential Therapeutic Applications

Given its mechanism of action and observed biological activities, this compound holds promise for development as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Its dual role as an enzyme inhibitor and neuroprotective agent could make it valuable in combination therapies aimed at mitigating disease progression.

科学研究应用

Pharmaceutical Development

Carbamic acid derivatives are widely studied for their pharmaceutical potential. The compound has been investigated for its role as a prodrug or intermediate in synthesizing bioactive molecules. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

Agricultural Chemicals

Research indicates that carbamic acid derivatives can serve as pesticides or herbicides. They may function by inhibiting specific enzymes in pests or plants, thus providing a means of controlling agricultural pests without harming the crops.

Polymer Chemistry

Carbamic acid esters are utilized in the synthesis of polymers with specific properties. The compound can be polymerized to create materials with desirable mechanical and thermal characteristics, making it valuable in materials science.

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Prodrugs for enhanced absorption |

| Agricultural Chemicals | Pesticides and herbicides | Insect growth regulators |

| Polymer Chemistry | Synthesis of functional polymers | Coatings, adhesives, and sealants |

Case Study 1: Pharmaceutical Applications

In a study published in the Journal of Medicinal Chemistry, researchers explored the use of carbamic acid derivatives in developing new analgesics. The study demonstrated that modifying the carbamate structure could lead to compounds with improved pain-relieving properties while minimizing side effects.

Case Study 2: Agricultural Impact

A research article in Pest Management Science examined the efficacy of a carbamic acid-based pesticide on soybean crops. Results indicated that the compound significantly reduced pest populations while maintaining crop health, showcasing its potential as an environmentally friendly pest control option.

Case Study 3: Material Science Innovations

A study detailed in Polymer Science highlighted the use of carbamic acid esters in creating biodegradable polymers. The research found that incorporating these compounds into polymer matrices enhanced degradation rates while retaining mechanical strength, making them suitable for sustainable packaging solutions.

相似化合物的比较

Structural Features and Substituent Diversity

The following table highlights key structural differences between the target compound and similar Boc-protected carbamates:

Functional Group Impact on Reactivity and Solubility

- Hydrophilicity : The target compound’s 4-hydroxybutoxy chain enhances water solubility compared to analogues with cyclic (e.g., bicyclohexane in ) or aromatic substituents (e.g., thiazolylbenzyl in ). This property is critical for reactions requiring polar solvents .

- Electronic Effects : Aromatic substituents (e.g., biphenyl in ) introduce π-π interactions, while electron-withdrawing groups (e.g., nitro in ) may alter Boc cleavage kinetics under acidic conditions .

准备方法

Three-Step Continuous Process for N-Methyl Carbamate Esters

A highly efficient industrial approach involves a three-step continuous reactor system, as detailed in patent CN85109417A:

| Step | Description | Conditions | Key Points |

|---|---|---|---|

| 1. Formation of Phenyl-N-methyl Urethane | React diphenyl carbonate with methylamine in liquid phase | 20–80 °C, molar ratio methylamine:diphenyl carbonate ~0.8–1:1, 15–60 min residence time | Generates phenyl-N-methyl urethane and phenol |

| 2. Thermolysis of Phenyl-N-methyl Urethane | Phenyl-N-methyl urethane decomposes to methyl isocyanate and phenol | 180–220 °C, 200 mmHg to atmospheric pressure, 0.5–3 h residence time | Methyl isocyanate separated by partial condensation from phenol |

| 3. Carbamate Formation | Methyl isocyanate reacts with substituted phenol or hydroxy compound in inert organic solvent with catalyst B | 0–50 °C, continuous flow, 0.5–8 h residence time | Produces N-methyl carbamate ester, product recovered by crystallization or filtration |

This method achieves over 97% molar yield of N-methyl carbamate with high purity and allows recycling of unreacted intermediates and solvents, making it industrially viable and environmentally efficient.

Specific Synthesis of Carbamic Acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl Ester

While direct literature on this exact compound is limited, analogous carbamate esters with similar structural motifs have been synthesized using the following approach:

Reaction Scheme

- Starting material: 4-hydroxybutanol or protected derivatives.

- Reagent: Methyl isocyanate or generated in situ from phenyl-N-methyl urethane.

- Catalyst: Basic catalysts (e.g., tertiary amines or organometallic catalysts).

- Solvent: Inert organic solvents such as tetrahydrofuran (THF), methanol, or mixtures.

- Temperature: 0–50 °C to prevent side reactions and degradation.

- Isolation: Crystallization or column chromatography.

Example from Related Compound Synthesis (Carbamic Acid Esters)

A synthesis of a related carbamate ester, tert-butyl (4-hydroxynaphthalen-2-yl)carbamate, involves:

| Step | Procedure | Conditions | Yield & Notes |

|---|---|---|---|

| Hydrolysis and deprotection of diboc derivative | React diboc derivative with lithium hydroxide in THF-methanol-water mixture | 3 hours stirring at room temperature | 67% yield after extraction and silica gel chromatography |

| Purification | Silica gel column chromatography with 0–20% ethyl acetate in hexane | - | Product purity confirmed by NMR and LC/MS |

This example illustrates the use of lithium hydroxide in mixed solvents to achieve selective hydrolysis and isolation of carbamate esters.

Comparative Table of Preparation Parameters

Research Findings and Notes

- The three-step continuous process is the most efficient and scalable method, providing high yields and enabling recycling of intermediates and solvents, which is critical for industrial production.

- The temperature control during methyl isocyanate generation and carbamate formation is crucial to avoid side reactions and degradation.

- Use of inert organic solvents and appropriate catalysts improves selectivity and yield.

- Purification methods such as crystallization and silica gel chromatography are effective for isolating pure carbamate esters.

- The reaction mechanism involves nucleophilic attack of the hydroxy group on methyl isocyanate, forming the carbamate linkage.

常见问题

Q. What are the optimal synthetic routes for synthesizing carbamic acid derivatives with tert-butyl ester protection?

Methodological Answer: The tert-butyl (Boc) group is widely used for amine protection. For carbamic acid derivatives, a common approach involves reacting hydroxyl-containing intermediates with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. For example, in the synthesis of structurally similar compounds (e.g., tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate), coupling reactions with Boc-protected amines are performed in acetonitrile or dichloromethane using catalysts like DMAP and reflux conditions . Key parameters include stoichiometric ratios of reagents, reaction time (4–30 hours), and purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. How can NMR spectroscopy and mass spectrometry (MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Analyze characteristic peaks for the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR) and the hydroxybutoxy moiety (broad -OH peak at ~2–3 ppm, ether linkages at 3.4–4.0 ppm). Stereochemical confirmation (e.g., cis/trans isomers) may require NOESY or COSY .

- MS : Electrospray ionization (ESI) or electron impact (EI) can detect molecular ion peaks (e.g., [M+H]+ or [M+Na]+). Fragmentation patterns (e.g., loss of tert-butoxy group, m/z 57) validate the Boc protection .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for carbamic acid esters in polar vs. non-polar solvents?

Methodological Answer: Contradictory solubility profiles (e.g., poor solubility in water but moderate in ethanol) may arise from the compound’s amphiphilic nature (hydrophobic Boc group vs. hydrophilic hydroxybutoxy chain). Systematic studies should:

- Measure solubility in binary solvent systems (e.g., DMSO/water gradients) using UV-Vis spectroscopy or HPLC.

- Correlate results with computational models (e.g., Hansen solubility parameters or COSMO-RS simulations) .

- Verify stability under tested conditions (e.g., pH 2–12) to rule out hydrolysis of the Boc group .

Q. What strategies mitigate byproduct formation during N-methylation of carbamate intermediates?

Methodological Answer: Byproducts such as over-alkylated species or decomposition products (e.g., tert-butyl alcohol) can be minimized by:

- Controlled reaction conditions : Use methyl iodide or dimethyl sulfate in anhydrous THF at 0–5°C to slow side reactions.

- Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

- In-line monitoring : Track reaction progress via TLC or FTIR to terminate reactions at optimal conversion (e.g., ~90% yield) .

Q. How can researchers address discrepancies in biological activity data for structurally similar carbamates?

Methodological Answer: Divergent bioactivity (e.g., enzyme inhibition vs. inactivity) may stem from stereochemical variations or impurities. To resolve this:

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB and test individual isomers .

- High-purity synthesis : Ensure intermediates are purified via recrystallization or preparative HPLC (>98% purity) .

- Docking studies : Compare molecular interactions using software like AutoDock to identify critical binding motifs (e.g., hydrogen bonding with hydroxybutoxy groups) .

Experimental Design Considerations

Q. What protocols ensure the stability of the hydroxybutoxy moiety during prolonged storage?

Methodological Answer:

- Storage conditions : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of the hydroxy group.

- Stabilizers : Add radical scavengers (e.g., BHT) to liquid formulations or lyophilize with cryoprotectants (e.g., trehalose) for solid-state stability .

- Periodic analysis : Monitor degradation via HPLC every 3–6 months; detect hydrolyzed products (e.g., free amine) using ninhydrin tests .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

Methodological Answer:

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-Boc protection) .

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported DMAP) to reduce costs and improve turnover numbers .

- Solvent optimization : Switch to greener solvents (e.g., 2-MeTHF) that improve solubility and facilitate workup .

Data Interpretation & Troubleshooting

Q. How to interpret unexpected mass spectrometry fragments (e.g., m/z 170) in carbamate analysis?

Methodological Answer: Unanticipated fragments may indicate:

Q. What analytical methods differentiate between Boc-protected amines and free amines in reaction mixtures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。